4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that features a trifluoromethyl group attached to a tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as cesium fluoride and copper catalysts .
Industrial Production Methods: Industrial production of this compound may involve the use of high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride . These methods are designed to optimize yield and efficiency while maintaining the stability of the trifluoromethyl group.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions
Major Products: The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- Trifluoromethane
- 1,1,1-Trifluoroethane
- Hexafluoroacetone
Comparison: 4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which provides a distinct structural framework compared to other trifluoromethyl-containing compounds. This uniqueness allows it to exhibit different chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-6-14-5-7-3-1-2-4-8(7)9/h1-4,9,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLHWAPUKOBFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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